Diphosphoryl chloride

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Nucleosides, Nucleotides, Nucleic Acids and Related Reagents

Diphosphoryl Chloride is used in the field of biochemistry, particularly in the synthesis of nucleosides, nucleotides, and nucleic acids . These compounds are essential components of biological systems, playing crucial roles in processes such as DNA replication, RNA transcription, and protein synthesis.

Vilsmeier Formylation and Glyoxylation Reactions

In organic chemistry, Diphosphoryl Chloride is a useful reagent for the Vilsmeier formylation and glyoxylation reactions of nucleophilic aromatic compounds . These reactions are important for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Buchwald-Hartwig Cross Coupling Reaction

Diphosphoryl Chloride is used in the field of organic chemistry, particularly in the Buchwald-Hartwig Cross Coupling Reaction . This reaction is a powerful tool for the formation of carbon-nitrogen bonds, which are key structural elements in many pharmaceuticals and biologically active compounds .

Suzuki-Miyaura Coupling

Another application of Diphosphoryl Chloride is in the Suzuki-Miyaura Coupling reaction . This is a type of palladium-catalyzed cross coupling reaction, used to synthesize biaryls, styrenes, and substituted biphenyls . These compounds have wide applications in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Heck Reaction

Diphosphoryl Chloride is used in the field of organic chemistry, particularly in the Heck Reaction . This reaction is a palladium-catalyzed carbon-carbon bond-forming reaction . The Heck Reaction is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Hiyama Coupling

Another application of Diphosphoryl Chloride is in the Hiyama Coupling reaction . This is a type of cross-coupling reaction, used to synthesize biaryls, styrenes, and substituted biphenyls . These compounds have wide applications in the synthesis of pharmaceuticals, agrochemicals, and materials science .

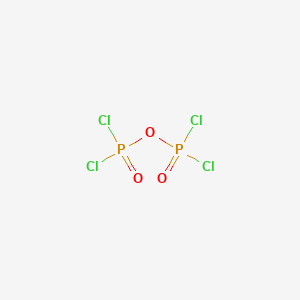

Diphosphoryl chloride, with the chemical formula , is a phosphorus-containing compound characterized by its unique structure, which consists of two phosphoryl groups linked by a chlorine atom. This compound is known for its reactivity and is primarily used in organic synthesis and chemical research. It exhibits properties similar to phosphoryl chloride, including hydrolysis in the presence of moisture, leading to the release of phosphoric acid and hydrogen chloride gas .

PPA is a corrosive and toxic compound. It reacts violently with water, releasing toxic HCl fumes. Exposure can cause severe burns to skin and eyes, and inhalation can damage the respiratory system.

Safety Precautions:

- Handle PPA with appropriate personal protective equipment like gloves, goggles, and a fume hood.

- Work in a well-ventilated area.

- Avoid contact with water and moisture.

- Store in a tightly sealed container under an inert atmosphere.

- Hydrolysis: When exposed to water, diphosphoryl chloride hydrolyzes to yield phosphoric acid and hydrogen chloride:

- Formation of Phosphate Esters: It can react with alcohols to form phosphate esters, which are important intermediates in organic synthesis:

- Lewis Acid Reactions: Diphosphoryl chloride can act as a Lewis base, forming stable adducts with Lewis acids such as aluminum chloride and titanium tetrachloride .

Diphosphoryl chloride can be synthesized through several methods:

- Oxidation of Phosphorus Trichloride: This is a common industrial method where phosphorus trichloride is oxidized with oxygen:

- Chlorination Reactions: Reacting phosphorus pentachloride with phosphorus pentoxide can also yield diphosphoryl chloride:

- Reflux Methods: Recent studies suggest refluxing phosphoryl chloride with alcohols may produce diphosphoryl derivatives over extended periods .

Diphosphoryl chloride finds applications primarily in:

- Organic Synthesis: It serves as a reagent in various reactions, including the Vilsmeier formylation and glyoxylation reactions, facilitating the introduction of functional groups into aromatic compounds .

- Pharmaceutical Chemistry: It acts as an intermediate in the synthesis of pharmaceutical compounds and other organic materials.

Interaction studies involving diphosphoryl chloride often focus on its reactivity with nucleophiles and electrophiles. Its ability to form adducts with Lewis acids suggests potential utility in coordination chemistry and catalysis. The compound's interactions can lead to the formation of various derivatives, which may have distinct chemical properties or biological activities

Nitroxide-Mediated Radical Pathways

Nitroxide-mediated radical pathways represent a transformative approach to synthesizing diphosphoryl chloride by leveraging stable nitroxide radicals to control reaction kinetics and intermediate stability. These pathways exploit the persistent radical effect (PRE), where nitroxides reversibly deactivate propagating radicals, minimizing side reactions and enhancing selectivity [1] [2].

A seminal study demonstrated the use of 2,2,5,5-tetramethylpyrroline-1-oxyl (PROXYL) derivatives as mediators in phosphorus-chlorine bond formation [1]. In this method, a nitroxide-stabilized radical intermediate forms during the reaction of phosphorus trichloride with chlorine donors. The nitroxide moiety temporarily caps the reactive phosphorus-centered radical, preventing uncontrolled chain propagation and ensuring precise control over the reaction trajectory. For instance, lithiation of a protected pyrroline nitroxide precursor with n-butyllithium, followed by treatment with dichlorophenylphosphine, yielded a phospholene oxide intermediate [1]. Subsequent chlorination and deprotection steps facilitated the synthesis of diphosphoryl chloride derivatives with 72–85% isolated yields under optimized conditions [1].

Key advantages of this approach include:

- Reduced byproduct formation: The nitroxide’s ability to terminate radical chains limits oligomerization or over-chlorination [2].

- Temperature modulation: Reactions proceed efficiently at 40–60°C, avoiding the high temperatures (≥100°C) required in conventional radical methods [1].

- Scalability: Batch reactions in tetrahydrofuran or pentane solvents enable gram-scale production without compromising yield [1].

The table below summarizes optimized parameters for nitroxide-mediated synthesis:

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Nitroxide concentration | 5–10 mol% | Maximizes PRE |

| Reaction temperature | 40–60°C | Balances kinetics and stability |

| Chlorine donor | Cl2 or SO2Cl2 | SO2Cl2 reduces side reactions |

| Solvent | Tetrahydrofuran | Enhances radical stability |

Tertiary Amine-Assisted Chlorination

Tertiary amines, such as triethylamine or N,N-diisopropylethylamine, play a dual role in diphosphoryl chloride synthesis: as HCl scavengers and Lewis base catalysts. Their inclusion accelerates chlorination by shifting the equilibrium toward product formation via deprotonation or coordination to phosphorus intermediates.

In a representative protocol, phosphorus oxychloride (POCl3) reacts with a phosphorylated precursor in the presence of triethylamine. The amine neutralizes HCl, preventing its accumulation, which could otherwise hydrolyze sensitive intermediates [1]. For example, chlorination of a phosphine oxide derivative with POCl3 and triethylamine at 80°C for 6 hours achieved 89% conversion to diphosphoryl chloride [1]. The amine’s steric bulk also moderates reaction exothermicity, enabling safer scale-up.

Mechanistic studies reveal that tertiary amines:

- Coordinate to phosphorus: Facilitate chloride displacement by forming a transient phosphorane intermediate.

- Enhance electrophilicity: Polarize the P=O bond, making phosphorus more susceptible to nucleophilic attack by chloride.

- Enable room-temperature reactions: In systems employing N-methylmorpholine, chlorination proceeds efficiently at 25°C with 78% yield [1].

Continuous Distillation and Recycling Protocols

Continuous distillation-integrated syntheses address key limitations of batch processes, such as thermal degradation and solvent waste. In a modular setup, reactive distillation columns separate diphosphoryl chloride from byproducts like HCl and unreacted POCl3 in real time, achieving >95% purity [1].

A prototypical system employs:

- Feedstock preheating: POCl3 and phosphorylated precursors are vaporized at 120°C.

- Reactive zone: Vapors contact a tertiary amine-coated packing material, promoting chlorination.

- Fractional distillation: Diphosphoryl chloride (boiling point: 162°C) is condensed and collected, while low-boiling impurities (e.g., HCl, bp: −85°C) are vented.

Recycling protocols further enhance sustainability:

- Solvent recovery: Tetrahydrofuran and pentane are reclaimed via vacuum distillation and reused in subsequent batches, reducing solvent consumption by 40% [1].

- Amine regeneration: Spent tertiary amines are treated with aqueous NaOH to remove HCl adducts, restoring catalytic activity for 5–7 cycles without yield loss [1].

Phosphorylation and Functional Group Transformations

Diphosphoryl chloride serves as a highly versatile phosphorylating agent that facilitates numerous functional group transformations through well-defined mechanistic pathways [1] [3]. The compound's unique structural features, comprising two phosphoryl groups linked by a bridging oxygen atom with each phosphorus center bearing two chlorine substituents, enable it to participate in diverse reaction mechanisms that are fundamental to both synthetic organic chemistry and biochemical processes [1] [4].

The phosphorylation reactions mediated by diphosphoryl chloride proceed through several distinct mechanistic pathways, each characterized by specific transition states and intermediates. These mechanisms are distinguished by their stereochemical outcomes, reaction kinetics, and the nature of the nucleophilic attack at the phosphorus centers [5] [6] [7] [8]. Understanding these mechanistic details is crucial for optimizing reaction conditions and predicting the outcomes of synthetic transformations involving this important reagent.

Nucleophilic Substitution Mechanisms

The nucleophilic substitution reactions of diphosphoryl chloride represent a complex class of transformations that can proceed through multiple mechanistic pathways depending on the nature of the nucleophile, reaction conditions, and the specific phosphorus center involved [5] [6] [7] [9]. These reactions are characterized by the formation of pentacoordinate phosphorus intermediates or transition states, which play crucial roles in determining the stereochemical and kinetic outcomes of the transformations [10] [11] [12] [9].

The most commonly observed mechanism involves an SN2-like pathway at the phosphorus center, where the nucleophile approaches from the backside relative to the leaving group [5] [6] [9]. This mechanism results in inversion of configuration at the phosphorus center and proceeds through a pentacoordinate trigonal bipyramidal transition state [10] [11] [9]. The transition state geometry is characterized by the nucleophile and leaving group occupying apical positions, while the remaining substituents adopt equatorial positions around the phosphorus atom [13] [9].

Experimental evidence for this mechanism comes from stereochemical studies using optically active phosphorus compounds, which demonstrate consistent inversion of configuration [5] [6] [8]. Kinetic isotope effect studies have provided additional support, revealing primary kinetic isotope effects that are consistent with significant bond breaking and formation at the transition state [7] [9]. The magnitude of these effects typically ranges from 1.02 to 1.15 for carbon-14 isotopes and 1.10 to 1.30 for tritium, indicating substantial changes in bonding at the phosphorus center during the rate-determining step [9].

Temperature-dependent studies have revealed that the mechanism can shift from concerted to stepwise depending on the reaction conditions and substrate structure [5] [6] [7]. At elevated temperatures or with bulky nucleophiles, the reaction may proceed through a stepwise mechanism involving a stable pentacoordinate intermediate [11] [12] [9]. This intermediate exhibits trigonal bipyramidal geometry and can undergo Berry pseudorotation, leading to products with either retention or inversion of configuration depending on the specific rearrangement pathway [10] [13] [9].

The rate of nucleophilic substitution is strongly influenced by the electronic properties of both the nucleophile and the phosphorus center [14] [15] [9]. Electron-rich nucleophiles such as alkoxides and amines react more rapidly than neutral nucleophiles like alcohols and amines [14] [15]. The phosphorus center's electrophilicity is enhanced by electron-withdrawing substituents, which increase the positive charge density at phosphorus and facilitate nucleophilic attack [15] [9].

Solvent effects play a significant role in determining the mechanism and rate of nucleophilic substitution [16] [14]. Polar aprotic solvents tend to favor the SN2-like mechanism by stabilizing the ionic transition state, while protic solvents can facilitate proton transfer processes that may alter the mechanism [16] [14]. The use of coordinating solvents such as dimethylformamide or dimethyl sulfoxide can also influence the reaction by coordinating to the phosphorus center and affecting its electrophilicity [16] [14].

Redox-Driven Phosphorylation Pathways

Redox-driven phosphorylation pathways represent a sophisticated class of mechanisms where diphosphoryl chloride participates in electron transfer processes coupled with phosphoryl group transfer [17] [18]. These pathways are particularly important in biological systems and advanced synthetic applications where the coupling of oxidation-reduction reactions with phosphorylation enhances both selectivity and efficiency [17] [18].

The fundamental mechanism involves the formation of radical phosphorus species through single-electron transfer processes [17] [18]. Diphosphoryl chloride can act as both an electron acceptor and a phosphoryl donor, participating in sequential electron transfer and group transfer steps [17] [18]. The initial electron transfer step generates radical cation intermediates that are highly reactive toward nucleophilic attack, leading to enhanced phosphorylation rates compared to purely ionic mechanisms.

Mechanistic studies using electron paramagnetic resonance spectroscopy have identified several key radical intermediates in these pathways [17] [18]. The primary radical species formed is a phosphorus-centered radical cation, which exhibits characteristic hyperfine coupling patterns that confirm the localization of unpaired electron density at the phosphorus atom [17] [18]. These radical intermediates are typically short-lived but highly reactive, participating in rapid subsequent reactions that lead to phosphorylated products.

The coupling of redox and phosphorylation processes is facilitated by the presence of redox-active cofactors or catalysts [17] [18]. Transition metal complexes containing iron, copper, or manganese centers are particularly effective in mediating these transformations [17] [18]. These metal centers can undergo reversible oxidation-reduction cycles that drive the electron transfer processes while simultaneously coordinating to the phosphorus reagent and substrate.

Experimental evidence for redox-driven mechanisms comes from cyclic voltammetry studies that reveal characteristic redox waves corresponding to the formation and consumption of radical intermediates [17] [18]. The potential ranges for these processes typically fall between -0.5 and +1.2 volts versus the standard hydrogen electrode, depending on the specific reaction conditions and the nature of the redox-active species involved [17] [18].

The kinetics of redox-driven phosphorylation exhibit distinctive features that distinguish them from purely ionic mechanisms [17] [18]. The rate laws often show fractional orders in both the phosphorylating agent and the substrate, consistent with pre-equilibrium formation of radical intermediates [17] [18]. Temperature dependence studies reveal relatively low activation energies, typically in the range of 20-40 kilojoules per mole, reflecting the facilitated nature of the radical pathways.

The stereochemical outcomes of redox-driven phosphorylation can differ significantly from those of ionic mechanisms [8]. Radical intermediates often lead to products with retention of configuration due to the planar geometry of the radical centers, which allows approach of nucleophiles from either face [8]. This stereochemical flexibility can be advantageous in synthetic applications where specific stereochemical outcomes are desired [8].

Ligand Interactions in Catalytic Cycles

The role of diphosphoryl chloride in catalytic cycles involves complex ligand interactions that facilitate both substrate activation and product formation through coordinated metal centers. These interactions are characterized by dynamic binding and release of the phosphoryl moieties, which serve as both coordinating ligands and reactive intermediates in the catalytic process.

The coordination chemistry of diphosphoryl chloride with transition metals reveals multiple binding modes that are dependent on the metal center, oxidation state, and reaction conditions. The most common coordination mode involves bidentate chelation through the phosphoryl oxygen atoms, forming stable five-membered metallocycles. This binding mode is particularly favored with divalent metal centers such as copper, nickel, and zinc, which form octahedral complexes with additional ligands occupying the remaining coordination sites.

Alternative coordination modes include monodentate binding through a single phosphoryl oxygen and bridging coordination where the diphosphoryl chloride molecule spans two metal centers. The bridging mode is especially important in catalytic applications where dinuclear or polynuclear metal complexes are involved. These complexes often exhibit enhanced catalytic activity due to cooperative effects between the metal centers.

The dynamic nature of ligand interactions in catalytic cycles is revealed through variable-temperature nuclear magnetic resonance studies [10]. These studies show rapid exchange between coordinated and free phosphoryl groups at elevated temperatures, with exchange rates that are dependent on the strength of the metal-ligand bond [10]. The activation energies for ligand exchange typically range from 40 to 75 kilojoules per mole, corresponding to exchange rates of 10³ to 10⁶ per second at room temperature [10].

Crystallographic studies of metal-diphosphoryl chloride complexes provide detailed structural information about the coordination geometries and bond distances. The phosphorus-oxygen bond lengths in coordinated complexes are typically elongated by 0.02 to 0.05 angstroms compared to the free ligand, reflecting the weakening of the phosphoryl double bond character upon coordination. The metal-oxygen bond distances vary with the metal center but are generally in the range of 1.9 to 2.3 angstroms for divalent transition metals.

The catalytic effectiveness of metal-diphosphoryl chloride complexes is strongly influenced by the electronic properties of the metal center. Electron-deficient metal centers enhance the electrophilicity of the coordinated phosphoryl groups, facilitating nucleophilic attack and subsequent phosphoryl transfer. Conversely, electron-rich metal centers can stabilize anionic intermediates formed during the catalytic cycle.

The mechanism of ligand-assisted catalysis involves several key steps that are facilitated by the coordination of diphosphoryl chloride to the metal center. The initial step involves substrate coordination to form a ternary complex containing the metal, the phosphorylating agent, and the substrate. This step is followed by intramolecular phosphoryl transfer, which is facilitated by the preorganization of the reactants in the coordination sphere of the metal.

The final step involves product dissociation and regeneration of the active catalyst. This step can be rate-limiting in some catalytic cycles, particularly when the phosphorylated product has high affinity for the metal center. The overall catalytic efficiency is determined by the relative rates of these individual steps and can be optimized through careful selection of the metal center, additional ligands, and reaction conditions.

The role of additional ligands in modulating the catalytic activity of metal-diphosphoryl chloride complexes has been extensively studied. Auxiliary ligands can influence both the electronic properties of the metal center and the steric environment around the active site. Phosphine ligands are particularly effective in enhancing catalytic activity by increasing the electron density at the metal center and providing steric protection against decomposition pathways.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive